3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide
Description
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a nitroheterocyclic compound featuring a 1,2,4-triazole core substituted with a nitro group at the 3-position, linked via a propyl chain to a hydrazide functional group.
Properties
IUPAC Name |
3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJYGKBYLBOYAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)NN)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable hydrazide precursor. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triazole-based compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.
Energetic Materials: The compound’s high nitrogen content and stability make it suitable for use in propellants and explosives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Nitro-Triazole/Imidazole Moieties
Compounds such as 1-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-4-(pyridin-2-yl)piperazine dihydrochloride (5) and 1-(3,4-dichlorophenyl)-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine dihydrochloride (7) () share the 3-nitro-triazole-propyl backbone but incorporate piperazine rings. Key differences include:
- Substituents : Pyridine (compound 5) vs. dichlorophenyl (compound 7) groups modulate lipophilicity and target affinity.
- Melting Points : Compound 5 (69–71°C) has a lower melting point than compound 7 (204–206°C), reflecting differences in crystallinity due to aromatic vs. heteroaromatic substituents .
- Bioactivity: Piperazine derivatives with 3-nitro-triazole groups exhibit antichagasic activity against Trypanosoma cruzi, whereas 2-nitroimidazole analogs (e.g., compound 14) show reduced potency, highlighting the importance of the triazole core .
Table 1: Comparison of Piperazine-Based Analogs
Aliphatic and Aromatic Amines
Compounds 36–41 () feature aliphatic amines or piperazines linked to the 3-nitro-triazole-propyl group. For example:
- Compound 40 : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride exhibits a high melting point (233–235°C) due to the trifluoromethylphenyl group enhancing molecular rigidity .
- Compound 41 : Extending the alkyl chain to butyl (vs. propyl in compound 40) reduces melting point (223–225°C), suggesting increased conformational flexibility .
Hydrazide Derivatives with Varied Heterocycles
Biological Activity
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The nitro group enhances its reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 172.16 g/mol.
Antimicrobial Activity
Research indicates that derivatives of 3-nitro-1H-1,2,4-triazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various triazole derivatives that demonstrated in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. One notable derivative exhibited an IC50 value of 0.09 μM, significantly outperforming standard treatments like benznidazole .
Anticancer Activity
The triazole moiety has been linked to anticancer activity in several studies. Compounds containing this structure have shown inhibition of cell proliferation in various cancer cell lines. A case study involving a series of synthesized triazole derivatives reported that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .
The mechanism by which this compound exerts its biological effects primarily involves the generation of reactive nitrogen species (RNS) and the modulation of enzyme activity related to cellular signaling pathways. The nitro group plays a crucial role in this process by facilitating electron transfer reactions that lead to oxidative stress in target cells .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
